2,3-Dinor-6-oxoprostaglandin F1alpha

Übersicht

Beschreibung

2,3-Dinor-6-oxoprostaglandin F1alpha is a prostanoid, a type of compound derived from prostaglandins. It is characterized by the absence of two methylenes in the carboxyalkyl chain and the presence of an oxo group at the 6-position . This compound is a metabolite and plays a role in various biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The compound is primarily synthesized for research purposes rather than large-scale industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dinor-6-oxoprostaglandin F1alpha undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different research applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions depend on the desired modification of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxo derivatives, while reduction could result in various hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

2,3-Dinor-6-oxoprostaglandin F1alpha serves as a reference compound in analytical chemistry for studying prostaglandin metabolism. Its unique structure allows researchers to explore metabolic pathways and interactions with other biomolecules, enhancing the understanding of prostanoid signaling mechanisms.

Clinical Diagnostics

This compound is utilized as a biomarker for assessing physiological changes, particularly in relation to cardiovascular health. The measurement of its stable urinary metabolite, 2,3-dinor-6-oxo prostaglandin F1alpha (PGI2-M), is pivotal for evaluating variations in the endogenous synthesis of prostacyclin (PGI2), which is critical for cardiovascular function .

Biological Research

Research on this compound contributes to understanding various diseases related to prostaglandin metabolism. Studies indicate its involvement in inflammatory responses and potential therapeutic applications in conditions such as asthma and cardiovascular diseases .

Pharmacological Studies

The compound's interactions with specific receptors are crucial for understanding its role in physiological processes. Investigations into its binding affinity with various receptors can inform the development of targeted therapies based on prostanoid signaling pathways.

Case Study 1: Urinary Measurement Techniques

A study developed a stable isotope dilution assay for measuring urinary levels of 2,3-dinor-6-oxo prostaglandin F1alpha (PGI2-M). The method involved solid-phase extraction and derivatization techniques to accurately assess variations due to dietary and pharmacological influences on PGI2 synthesis. This approach highlights the practical application of this compound in clinical diagnostics and research settings .

Case Study 2: Inflammatory Response Assessment

Research has shown that inhaled platelet-activating factor (PAF) stimulates the production of leukotrienes and thromboxane A2, leading to increased levels of urinary 2,3-dinor-6-oxo prostaglandin F1alpha. This correlation emphasizes the role of this compound as a biomarker for inflammation and its potential use in evaluating therapeutic responses in respiratory conditions .

Wirkmechanismus

The mechanism of action of 2,3-Dinor-6-oxoprostaglandin F1alpha involves its interaction with specific molecular targets and pathways. As a metabolite, it participates in the prostaglandin signaling pathways, influencing various physiological processes . The exact molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prostaglandin F1alpha: The parent compound from which 2,3-Dinor-6-oxoprostaglandin F1alpha is derived.

2,3-Dinor-6-keto-PGF1alpha: A closely related compound with similar structural features.

Uniqueness

This compound is unique due to the specific modifications in its structure, including the absence of two methylenes and the presence of an oxo group at the 6-position . These structural differences confer distinct biological properties and research applications compared to similar compounds .

Biologische Aktivität

2,3-Dinor-6-oxoprostaglandin F1alpha is a derivative of prostaglandin F1alpha, a bioactive lipid compound involved in various physiological processes. This compound exhibits notable biological activities, including modulation of inflammation, pain response, and vascular functions. Understanding its biological activity is crucial for potential therapeutic applications.

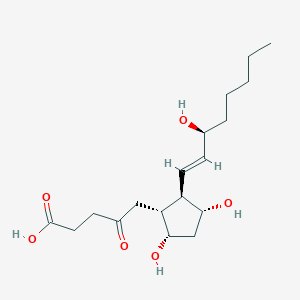

Chemical Structure

The structure of this compound can be represented as follows:

This structure features modifications that influence its interaction with biological pathways compared to its parent compound.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cellular models. For instance, in a study involving macrophages, this compound reduced the secretion of TNF-alpha and IL-6, suggesting a role in mitigating inflammatory responses .

Analgesic Properties

In animal models, particularly mice, this compound has demonstrated analgesic effects. It appears to modulate pain pathways by upregulating type-2 metabotropic glutamate receptors, which are implicated in pain perception . This finding highlights its potential as a therapeutic agent for pain management.

Vascular Effects

The compound also influences vascular functions. It has been observed to induce vasodilation in isolated blood vessels, indicating its role in regulating blood flow and pressure. This effect is likely mediated through the activation of specific prostaglandin receptors that are involved in vascular smooth muscle relaxation .

The biological activity of this compound is primarily mediated through its interaction with prostaglandin receptors (e.g., EP receptors). These interactions lead to downstream signaling cascades that affect cellular responses such as gene expression and enzyme activity. The compound's ability to alter cyclic AMP levels and calcium signaling is particularly significant in its anti-inflammatory and analgesic effects.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other prostaglandins:

| Compound | Structure | Key Activities |

|---|---|---|

| Prostaglandin F1alpha | C20H34O5 | Involved in reproductive functions |

| This compound | C20H30O4 | Anti-inflammatory, analgesic |

| Prostaglandin E2 | C20H32O5 | Promotes inflammation and pain |

Case Studies

Several case studies have explored the effects of this compound:

- Study on Inflammation : In a controlled experiment with rats subjected to inflammatory stimuli, treatment with this compound resulted in a significant reduction in paw swelling and histological signs of inflammation compared to control groups .

- Pain Management Research : A study involving mice with induced neuropathic pain showed that administration of this compound led to a marked decrease in pain scores on behavioral assessments .

Eigenschaften

IUPAC Name |

5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O6/c1-2-3-4-5-12(19)6-8-14-15(17(22)11-16(14)21)10-13(20)7-9-18(23)24/h6,8,12,14-17,19,21-22H,2-5,7,9-11H2,1H3,(H,23,24)/b8-6+/t12-,14+,15+,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKGWNLXBRCUCF-NLOSNHEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC(=O)CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314213 | |

| Record name | 2,3-Dinor-6-keto-PGF1α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64700-71-6 | |

| Record name | 2,3-Dinor-6-keto-PGF1α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64700-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dinor-6-ketoprostaglandin F1alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dinor-6-keto-PGF1α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dinor-6-oxoprostaglandin F1alpha | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.